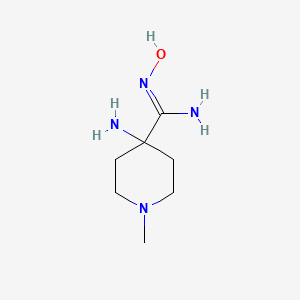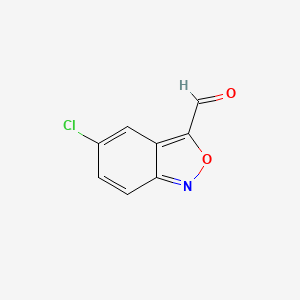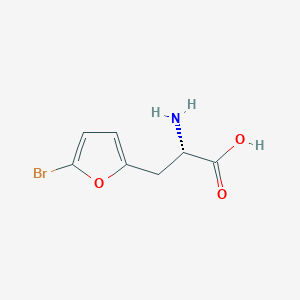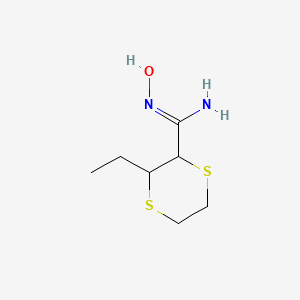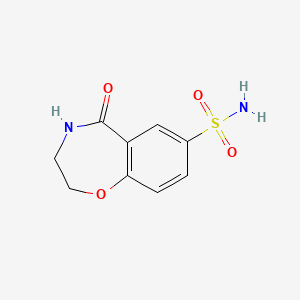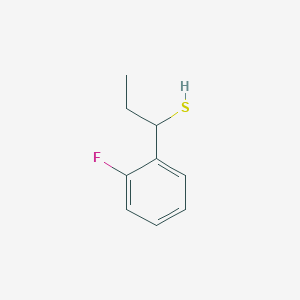
1-(2-Fluorophenyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1-thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)propane-1-thiol typically involves the introduction of a thiol group to a fluorophenylpropane precursor. One common method is the nucleophilic substitution reaction where a fluorophenylpropane derivative reacts with a thiolating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The process may also include purification steps like distillation or crystallization to ensure the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or bromine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted phenylpropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Fluorophenyl)propane-1-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)propane-1-thiol: Contains a bromine atom in place of fluorine.
1-(2-Iodophenyl)propane-1-thiol: Features an iodine atom instead of fluorine.
Uniqueness: 1-(2-Fluorophenyl)propane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C9H11FS |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 |
InChI-Schlüssel |
SJXZYXKHTOGJHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


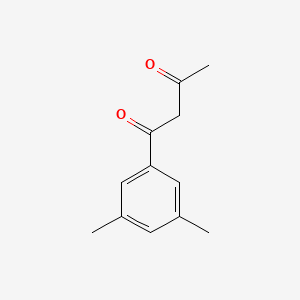

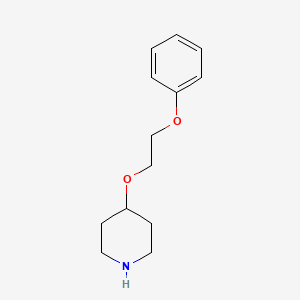


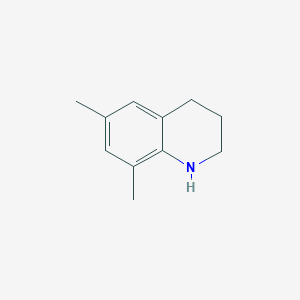
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
